molecular formula C21H19ClN2O3 B2800323 N-(3-chloro-4-methylphenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852365-62-9

N-(3-chloro-4-methylphenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2800323
CAS No.: 852365-62-9
M. Wt: 382.84
InChI Key: KOTPYIAJMAWHRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the dihydropyridine core, possibly through a Hantzsch dihydropyridine synthesis or a similar method. The 3-chloro-4-methylphenyl and 3-methylbenzyl groups would likely be introduced in subsequent steps, although the exact methodology would depend on the specific synthetic route chosen .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains a dihydropyridine ring, which is a six-membered ring with one nitrogen atom, one carbon-oxygen double bond, and a 2-oxo group (a carbonyl group at the 2-position). It also contains a 3-chloro-4-methylphenyl group and a 3-methylbenzyl group attached to the nitrogen and 1-position of the dihydropyridine ring, respectively .


Chemical Reactions Analysis

As a dihydropyridine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the dihydropyridine ring is known to participate in redox reactions. The chlorine atom on the phenyl ring could potentially be substituted in a nucleophilic aromatic substitution reaction .

Scientific Research Applications

Potential Anti-HIV Agents

Research has indicated the potential of certain carboxamide derivatives as anti-HIV agents. For example, a study on the crystal structure of a related compound, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, highlights its potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. This insight suggests that similar compounds, including "N-(3-chloro-4-methylphenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide," may possess valuable biological activities against HIV (Tamazyan et al., 2007).

Advances in Organic Synthesis

Research into the synthesis and X-ray diffraction of derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide has led to the development of novel organic synthesis techniques, including rearrangements and cyclizations. This work results in the creation of a variety of derivatives with potential for further chemical and biological investigation, indicating a broad scope for the application of "this compound" in the field of organic chemistry (Feklicheva et al., 2019).

Antimicrobial and Antifungal Applications

A study on clubbed quinazolinone and 4-thiazolidinone derivatives, which are chemically related to "this compound," demonstrated significant in vitro antibacterial and antifungal activities. This suggests that modifications and derivations of the initial compound could lead to effective antimicrobial and antifungal agents, potentially contributing to the development of new pharmaceuticals (Desai et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound are not known without specific experimental data. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of novel dihydropyridine derivatives is an active area of research, given their wide range of biological activities. Future research could involve studying the biological activity of this compound, synthesizing analogs with different substituents, and investigating their potential therapeutic applications .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-[(3-methylphenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c1-14-5-3-6-16(11-14)13-27-24-10-4-7-18(21(24)26)20(25)23-17-9-8-15(2)19(22)12-17/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTPYIAJMAWHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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